molecular formula C8H5F3O4S B1349151 4-(trifluoromethylsulfonyl)benzoic Acid CAS No. 312-22-1

4-(trifluoromethylsulfonyl)benzoic Acid

Cat. No.: B1349151
CAS No.: 312-22-1
M. Wt: 254.18 g/mol
InChI Key: OQBZJBCMJFAWCV-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H5F3O4S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethylsulfonyl)benzoic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of benzoic acid derivatives. This process typically uses reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) to introduce the trifluoromethyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions typically yield products where the trifluoromethylsulfonyl group is either retained or modified, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethylsulfonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethylsulfonyl)benzamide
  • 4-(Trifluoromethylsulfonyl)phenol

Comparison: 4-(Trifluoromethylsulfonyl)benzoic acid is unique due to the presence of both a trifluoromethylsulfonyl group and a carboxylic acid group. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

4-(trifluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBZJBCMJFAWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359634
Record name 4-Trifluoromethanesulfonyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-22-1
Record name 4-[(Trifluoromethyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trifluoromethanesulfonyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trifluoromethanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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